molecular formula C14H26N2 B12683337 Octahydro-N,N'-dimethyl-4,7-methano-1H-indenedimethylamine CAS No. 93962-81-3

Octahydro-N,N'-dimethyl-4,7-methano-1H-indenedimethylamine

Cat. No.: B12683337
CAS No.: 93962-81-3
M. Wt: 222.37 g/mol
InChI Key: ITQUAMWCGGTOJV-UHFFFAOYSA-N
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Description

Octahydro-N,N’-dimethyl-4,7-methano-1H-indenedimethylamine is an organic compound with the molecular formula C14H26N2 and a molecular weight of 222.37 g/mol. It is a colorless or pale yellow liquid at room temperature and is known for its stability under normal conditions . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-N,N’-dimethyl-4,7-methano-1H-indenedimethylamine typically involves organic synthesis methods. One common approach is the reaction of tricyclo[5.2.1.02,6]decane derivatives with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Octahydro-N,N’-dimethyl-4,7-methano-1H-indenedimethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Octahydro-N,N’-dimethyl-4,7-methano-1H-indenedimethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Octahydro-N,N’-dimethyl-4,7-methano-1H-indenedimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Exo-tricyclo[5.2.1.02,6]decane
  • Endo-tricyclo[5.2.1.02,6]decane
  • Hexahydro-4,7-methanoindan
  • Tetrahydrodicyclopentadiene

Uniqueness

Octahydro-N,N’-dimethyl-4,7-methano-1H-indenedimethylamine is unique due to its specific structural features and stability. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

93962-81-3

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

N-methyl-1-[3-(methylaminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine

InChI

InChI=1S/C14H26N2/c1-15-8-14(9-16-2)6-5-12-10-3-4-11(7-10)13(12)14/h10-13,15-16H,3-9H2,1-2H3

InChI Key

ITQUAMWCGGTOJV-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCC2C1C3CCC2C3)CNC

Origin of Product

United States

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